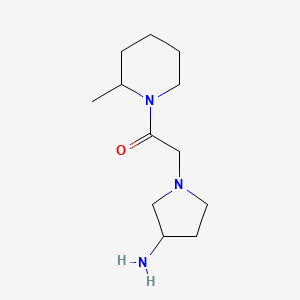![molecular formula C12H16N2O2 B1468149 4-[(3-Aminopyrrolidin-1-yl)methyl]benzoic acid CAS No. 1340225-73-1](/img/structure/B1468149.png)
4-[(3-Aminopyrrolidin-1-yl)methyl]benzoic acid
Vue d'ensemble
Description
4-[(3-Aminopyrrolidin-1-yl)methyl]benzoic acid is a chemical compound with significant applications in various scientific fields It is characterized by its unique structure, which includes a benzoic acid moiety and a 3-aminopyrrolidin-1-yl group
Mécanisme D'action
Target of Action
Compounds with a similar pyrrolidine structure have been found to interact with various targets, including aurora a kinase . Aurora A kinase is upregulated in many human cancers and stabilizes MYC-family oncoproteins .
Mode of Action
Pyrrolidine-based compounds have been reported to interact with their targets in a variety of ways . For instance, some pyrrolidine derivatives can inhibit Aurora A kinase activity and reduce levels of cMYC and MYCN .
Biochemical Pathways
It is known that the inhibition of aurora a kinase by pyrrolidine-based compounds can lead to a decrease in the levels of myc-family oncoproteins , which play a crucial role in cell proliferation and growth.
Pharmacokinetics
A compound with a similar structure, 3-{4-[(3s)-3-aminopyrrolidin-1-yl]-5-(4-methyl-1h-1,3-benzodiazol-2-yl)pyridin-3-yl-5-fluorobenzonitrile (crn02481), showed good pharmacokinetic profiles in both male sprague dawley rats and beagle dogs .
Result of Action
The inhibition of aurora a kinase by pyrrolidine-based compounds can lead to a decrease in the levels of myc-family oncoproteins , which could potentially inhibit tumor growth and progression.
Analyse Biochimique
Cellular Effects
The effects of 4-[(3-Aminopyrrolidin-1-yl)methyl]benzoic acid on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of key signaling pathways such as the MAPK/ERK pathway, leading to changes in gene expression and metabolic activity .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to changes in its efficacy and potency .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while at higher doses, it could lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is most effective .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, affecting metabolic flux and metabolite levels. For instance, it may influence the glycolytic pathway by modulating the activity of key enzymes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments, influencing its overall activity and function .
Subcellular Localization
This compound is localized in specific subcellular compartments, which affects its activity and function. Targeting signals and post-translational modifications play a role in directing the compound to particular organelles, where it can exert its effects more efficiently .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(3-Aminopyrrolidin-1-yl)methyl]benzoic acid typically involves the reaction of benzoic acid with 3-aminopyrrolidine under specific conditions. The reaction can be carried out using various methods, such as reductive amination or nucleophilic substitution.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical synthesis. This involves optimizing reaction conditions to achieve high yields and purity. The process may include the use of catalysts, solvents, and controlled temperature and pressure to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 4-[(3-Aminopyrrolidin-1-yl)methyl]benzoic acid can undergo several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Applications De Recherche Scientifique
Chemistry: In chemistry, 4-[(3-Aminopyrrolidin-1-yl)methyl]benzoic acid is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other chemical products.
Biology: In biological research, the compound is utilized in the study of enzyme inhibitors and receptor ligands. It helps in understanding the interactions between small molecules and biological targets.
Medicine: The compound has potential therapeutic applications, including the development of new drugs for various diseases. Its derivatives may exhibit biological activity, making it a valuable candidate for drug discovery.
Industry: In the industrial sector, this compound is used in the production of polymers, coatings, and other materials. Its unique properties make it suitable for various applications.
Comparaison Avec Des Composés Similaires
4-[(3-Aminopyrrolidin-1-yl)methyl]benzoic acid is structurally similar to other compounds such as 4-[(3-aminopyrrolidin-1-yl)methyl]-1-methyl-1H-pyrazole-3-carboxamide and 4-[(3-aminopyrrolidin-1-yl)methyl]-6-ethylpyrimidin-2-amine dihydrochloride.
Uniqueness: What sets this compound apart from its counterparts is its specific chemical structure and the resulting biological activity. Its unique properties make it a valuable compound for various applications, distinguishing it from other similar molecules.
Propriétés
IUPAC Name |
4-[(3-aminopyrrolidin-1-yl)methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c13-11-5-6-14(8-11)7-9-1-3-10(4-2-9)12(15)16/h1-4,11H,5-8,13H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTEKLQJLWPCXIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(2-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468066.png)
![{1-[(3-bromo-4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1468068.png)
![[1-(2-fluoro-5-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468069.png)


![1-[3-(Dimethylamino)benzoyl]pyrrolidin-3-amine](/img/structure/B1468075.png)
![{1-[(thiophen-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1468076.png)
![1-[(5-Methylthiophen-2-yl)methyl]pyrrolidin-3-amine](/img/structure/B1468078.png)
![1-[(5-bromofuran-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1468080.png)




![[1-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468089.png)
